N-(2-methoxyphenyl)-6-methyl-2-oxo-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Description
This compound is a dihydropyrimidine derivative characterized by a tetrahydropyrimidine core with a 2-methoxyphenyl carboxamide group at position 5 and a p-tolyl (4-methylphenyl) substituent at position 4 (Figure 1). Its IUPAC name reflects the methoxy group at the ortho position of the phenyl ring and the methyl group on the para-tolyl moiety .
Properties
IUPAC Name |
N-(2-methoxyphenyl)-6-methyl-4-(4-methylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-12-8-10-14(11-9-12)18-17(13(2)21-20(25)23-18)19(24)22-15-6-4-5-7-16(15)26-3/h4-11,18H,1-3H3,(H,22,24)(H2,21,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTYSHZLJVACBEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(NC(=O)N2)C)C(=O)NC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxyphenyl)-6-methyl-2-oxo-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and implications for future research.
Chemical Structure and Synthesis
The compound has the molecular formula and a molecular weight of approximately 335.4 g/mol. It is synthesized through various chemical reactions, including the Biginelli reaction, which is known for producing pyrimidine derivatives with potential biological activity. The synthesis typically involves the condensation of aldehydes, urea, and β-keto esters under acidic conditions .
Antimicrobial Properties
Research indicates that derivatives of tetrahydropyrimidines exhibit notable antimicrobial activities. In vitro studies have demonstrated that this compound shows significant antibacterial effects against various strains:
- Bacillus subtilis
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 32 to 128 μg/mL, indicating moderate to potent antibacterial activity .
Antifungal Activity
In addition to its antibacterial properties, this compound has also been tested for antifungal activity. Preliminary results suggest effectiveness against fungi such as Candida albicans and Aspergillus niger , with MIC values similar to those observed for bacterial strains .
The biological activity of this compound is likely attributed to its ability to interfere with nucleic acid synthesis in microorganisms. The compound may inhibit key enzymes involved in DNA replication or RNA transcription, leading to cell death in susceptible organisms .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound and its derivatives:
- Study on Antibacterial Activity : A comprehensive study evaluated the antibacterial properties of various tetrahydropyrimidine derivatives. It was found that modifications at the 2-position significantly enhance activity against Gram-positive bacteria compared to Gram-negative strains .
- Antifungal Efficacy : Another research effort focused on the antifungal properties of similar compounds revealed that certain structural modifications could improve potency against fungal pathogens .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 335.4 g/mol |
| Antibacterial MIC Range | 32 - 128 μg/mL |
| Antifungal MIC Range | 32 - 128 μg/mL |
| Primary Activity | Antibacterial and antifungal |
Scientific Research Applications
Anticancer Activity
One of the most prominent applications of this compound is in the field of oncology. Research has indicated that derivatives of tetrahydropyrimidine compounds exhibit notable anticancer properties. For instance:
- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the modulation of specific signaling pathways. It has shown efficacy against various cancer cell lines, including breast and lung cancer cells.
- Case Study : A study demonstrated that N-(2-methoxyphenyl)-6-methyl-2-oxo-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide exhibited significant growth inhibition in human cancer cell lines with a percent growth inhibition (PGI) exceeding 70% in select cases .
| Cancer Cell Line | Percent Growth Inhibition (PGI) |
|---|---|
| MDA-MB-231 | 75% |
| A549 | 68% |
| HCT116 | 72% |
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Preliminary studies suggest that it may act as an inhibitor of inflammatory mediators.
- In Silico Studies : Molecular docking studies have suggested that the compound can bind effectively to key enzymes involved in inflammation, such as cyclooxygenase and lipoxygenase .
Antimicrobial Activity
Research indicates that tetrahydropyrimidine derivatives possess antimicrobial properties.
- Mechanism : The mechanism involves disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis.
- Case Study : In vitro assays have shown that this compound exhibits activity against both Gram-positive and Gram-negative bacteria .
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 40 µg/mL |
Neuroprotective Effects
Emerging research suggests potential neuroprotective effects of this compound.
- Mechanism : It may exert protective effects against oxidative stress-induced neuronal damage, potentially benefiting conditions like Alzheimer's disease.
- Case Study : Experimental models have shown that treatment with the compound leads to reduced markers of oxidative stress in neuronal cells .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of the compound.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Differences and Substituent Effects
The target compound differs from analogs primarily in substituent position and electronic properties. Key comparisons include:
Table 1: Structural Comparison of Tetrahydropyrimidine Derivatives
Key Observations :
Comparison :
Physicochemical Properties
- Solubility : The 2-methoxyphenyl group may reduce aqueous solubility relative to 4-methoxyphenyl analogs due to disrupted hydrogen bonding .
- Stability : Nitro-substituted compounds () may exhibit lower thermal stability due to electron-withdrawing effects .
Table 3: Reported Bioactivities of Analogs
Inferences for Target Compound :
- The absence of a thioxo group may limit antioxidant efficacy compared to derivatives .
Preparation Methods
Key Functional Groups and Reactivity
- Tetrahydropyrimidine Core : The 2-oxo group enhances electrophilicity at C5, facilitating nucleophilic substitution or condensation.
- p-Tolyl Substituent : Electron-donating methyl group on the phenyl ring stabilizes intermediates via resonance.
- Carboxamide Linkage : Requires mild conditions to prevent decomposition during amidation.
Biginelli Reaction for Intermediate Synthesis
The Biginelli reaction forms the tetrahydropyrimidine ester precursor, ethyl 6-methyl-2-oxo-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate, through a three-component condensation.
Conventional Heating Method
Reagents :
- p-Tolualdehyde (1 mmol)
- Ethyl 3-oxobutanoate (1 mmol)
- Urea (1.2 mmol)
- Potassium tert-butoxide (10 mol%) in ethanol.
Procedure :
- Reflux reagents in ethanol at 80°C for 5–7 hours.
- Cool to room temperature, pour into ice-water, and filter the precipitate.
- Recrystallize from ethanol to obtain the ester (Yield: 70–75%).
Mechanistic Insights :
Microwave-Assisted Optimization
Conditions :
Advantages :
- Yield Improvement : 85–95% due to rapid, uniform heating.
- Reduced Side Products : Shorter reaction time minimizes decomposition.
Amidation of the Ester Intermediate
The ethyl ester undergoes conversion to the target carboxamide via two pathways: (A) hydrolysis to carboxylic acid followed by coupling or (B) direct aminolysis.
Hydrolysis and Coupling (Two-Step Method)
Step 1: Ester Hydrolysis
- Reflux ethyl ester (1 mmol) with 2M NaOH in ethanol/water (3:1) for 4 hours.
- Acidify with HCl to precipitate 6-methyl-2-oxo-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid (Yield: 90–95%).
Step 2: Amide Formation
Direct Aminolysis (One-Step Method)
Conditions :
- Ethyl ester (1 mmol), 2-methoxyaniline (1.5 mmol), and DIPEAc (20 mol%) in toluene at 110°C for 8 hours.
- Yield : 75–80%, with minor ester hydrolysis byproducts.
Reaction Optimization and Catalytic Systems
Catalyst Screening
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| KOtBu | Ethanol | 80 | 5 | 75 |
| DIPEAc | Toluene | 110 | 8 | 80 |
| HCl (acidic) | Water | 100 | 12 | 60 |
Key Observations :
- Base Catalysts : KOtBu and DIPEAc enhance cyclization efficiency via deprotonation.
- Solvent Effects : Ethanol improves solubility of intermediates, while toluene facilitates high-temperature aminolysis.
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR)
Infrared Spectroscopy (IR)
Mass Spectrometry (MS)
Challenges and Mitigation Strategies
Regioselectivity in Amidation
Byproduct Formation During Aminolysis
- Issue : Ester hydrolysis to carboxylic acid under prolonged heating.
- Mitigation : Strict anhydrous conditions and stoichiometric amine excess.
Comparative Analysis of Synthetic Routes
| Parameter | Conventional Biginelli + Amidation | Microwave Biginelli + Amidation |
|---|---|---|
| Total Time | 12–15 hours | 2.5–4 hours |
| Overall Yield | 60–70% | 80–90% |
| Purity (HPLC) | 95–97% | 98–99% |
| Scalability | Moderate (gram scale) | High (multi-gram scale) |
Q & A
Basic Research Question
- NMR Spectroscopy :
- ¹H NMR : Identify characteristic peaks for the tetrahydropyrimidine ring (e.g., NH protons at δ 8–10 ppm, methyl groups at δ 2.0–2.5 ppm) and substituents (e.g., methoxy protons at δ 3.7–3.9 ppm, aromatic protons from p-tolyl and 2-methoxyphenyl groups) .
- ¹³C NMR : Confirm carbonyl groups (C=O at δ 160–180 ppm) and quaternary carbons in the pyrimidine ring.
- X-ray Crystallography : Resolve the crystal structure to confirm stereochemistry, hydrogen bonding (e.g., N–H⋯O interactions), and dihedral angles between aromatic substituents .
How do structural modifications (e.g., substituent variations on the phenyl groups) affect the compound’s biological activity?
Advanced Research Question
- Structure-Activity Relationship (SAR) :
- Methoxy Group Position : Compare activity of 2-methoxyphenyl vs. 3- or 4-methoxyphenyl analogs. Electron-donating groups may enhance binding to target proteins .
- p-Tolyl vs. Other Aryl Groups : Replace p-tolyl with electron-deficient (e.g., 4-fluorophenyl) or bulky groups (e.g., 3,4,5-trimethoxyphenyl) to assess steric/electronic effects on activity .
- Methodology :
- In Silico Docking : Use software like AutoDock to predict interactions with biological targets (e.g., kinases, antimicrobial enzymes).
- Biological Assays : Test analogs for cytotoxicity (MTT assay), enzyme inhibition (IC₅₀ determination), or antimicrobial activity (MIC against bacterial/fungal strains) .
What strategies can resolve contradictions in reported biological activity data for structurally similar tetrahydropyrimidine derivatives?
Advanced Research Question
- Data Discrepancy Analysis :
- Assay Variability : Compare experimental conditions (e.g., cell lines, incubation times, solvent controls). For example, cytotoxicity in HeLa cells may differ from MCF-7 due to metabolic variations .
- Conformational Flexibility : Use molecular dynamics simulations to assess how substituent orientation (e.g., dihedral angles in the carboxamide group) impacts target binding .
- Reproducibility Protocols :
How can computational modeling predict the compound’s pharmacokinetic properties (e.g., solubility, metabolic stability)?
Advanced Research Question
- In Silico Tools :
- Solubility Prediction : Use SwissADME or QikProp to estimate logP (lipophilicity) and aqueous solubility. High logP (>3) may indicate poor solubility, necessitating formulation adjustments (e.g., cyclodextrin complexation) .
- Metabolic Stability : Predict cytochrome P450 interactions (e.g., CYP3A4 inhibition) using Schrödinger’s ADMET Predictor.
- Experimental Validation :
What crystallographic parameters are critical for understanding the compound’s solid-state behavior and stability?
Advanced Research Question
- Key Parameters :
- Thermal Analysis :
- DSC/TGA : Determine melting point decomposition and polymorphic transitions.
How does the compound’s electronic structure (e.g., frontier molecular orbitals) influence its reactivity?
Advanced Research Question
- Computational Methods :
What are the challenges in scaling up the synthesis of this compound for preclinical studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
